molecular formula C11H14BNO5 B1421236 Ethyl (4-boronobenzoylamino)acetate CAS No. 1072946-08-7

Ethyl (4-boronobenzoylamino)acetate

Cat. No.: B1421236
CAS No.: 1072946-08-7
M. Wt: 251.05 g/mol
InChI Key: BZBZSOPFQYUDJF-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Ethyl (4-boronobenzoylamino)acetate has a molecular formula of C11H14BNO5 and a molecular weight of 251.04356 . Further physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Green Chemistry and Education

  • Suzuki Couplings in Education: A study by Costa et al. (2012) explored green Suzuki coupling reactions using water as the primary solvent. They developed a microscale experiment for undergraduate organic chemistry labs, focusing on the green synthesis of ethyl (4-phenylphenyl)acetate, a precursor to felbinac with potential as a nonsteroidal anti-inflammatory drug for arthritis treatment. This research is significant in educating students about green chemistry and pharmaceutical responsibilities (Costa et al., 2012).

Biotechnology and Microbial Production

  • Microbial Production of Ethyl Acetate: Zhang et al. (2020) reviewed the sustainable microbial conversion of biomass-derived sugars into ethyl acetate, a widely used compound in various industries. They discussed the use of lipases and metabolic engineering in yeasts for ethyl acetate production, emphasizing the importance of acetyl-CoA accumulation and alcohol acyl transferases (AAT) in this process (Zhang et al., 2020).

Enzymatic and Chemical Synthesis

  • Enzymatic Synthesis for Drug Production: Kasture et al. (2005) studied the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate for the drug doxazosin mesylate. They used lipase catalyzed transesterification reactions, highlighting the role of enzyme sources and reaction time in product selectivity (Kasture et al., 2005).

Industrial Applications

  • Ethyl Acetate in Reactive Distillation: Kenig et al. (2001) conducted a study on ethyl acetate synthesis using reactive distillation, a method combining reaction and separation in a single distillation column. This research provided insights into the industrial application of ethyl acetate synthesis, demonstrating potential for improved conversion, selectivity, and separation efficiency (Kenig et al., 2001).

Biomedical Research

  • Ethyl Acetate in Biomedical Research: A study by Williams and Ryder (2023) developed Spaceflight Maximum Allowable Concentrations (SMACs) for ethyl acetate, considering its presence in the International Space Station atmosphere. This research is crucial for understanding ethyl acetate's impact on astronaut health during space missions (Williams & Ryder, 2023).

Safety and Hazards

While specific safety and hazard information for Ethyl (4-boronobenzoylamino)acetate is not available, general safety measures for handling similar chemical compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, or clothing . Ingestion and inhalation should also be avoided .

Properties

IUPAC Name

[4-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-3-5-9(6-4-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBZSOPFQYUDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCC(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674391
Record name Ethyl N-(4-boronobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-08-7
Record name Ethyl N-(4-boronobenzoyl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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